molecular formula C108H108Cl2P4Ru2+2 B8117779 CHLORO[(R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL](P-CYMENE)RUTHENIUM(II) CHLORIDE

CHLORO[(R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL](P-CYMENE)RUTHENIUM(II) CHLORIDE

Cat. No.: B8117779
M. Wt: 1802.9 g/mol
InChI Key: ULDSSNRMVTVDRS-UHFFFAOYSA-L
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Description

The compound CHLORO[(R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL](P-CYMENE)RUTHENIUM(II) CHLORIDE is a complex organometallic compound It features a ruthenium center coordinated with phosphine ligands and a dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of ruthenium with phosphine ligands and dichloride. A common synthetic route includes the reaction of a ruthenium precursor, such as ruthenium trichloride, with the phosphine ligands in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands around the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions often involve the use of other phosphine ligands or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond formation.

    Chemistry: It serves as a model compound for studying the coordination chemistry of ruthenium and phosphine ligands.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in industrial processes that require efficient and selective catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various ligands. The phosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The dichloride moiety can be involved in ligand exchange reactions, facilitating the activation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • [1,2-Bis(diphenylphosphino)ethane]ruthenium(2+)dichloride
  • [1,2-Bis(diphenylphosphino)benzene]ruthenium(2+)dichloride
  • [1,2-Bis(diphenylphosphino)propane]ruthenium(2+)dichloride

Uniqueness

The uniqueness of CHLORO[(R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL](P-CYMENE)RUTHENIUM(II) CHLORIDE lies in its specific ligand structure, which provides distinct steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.

Properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H40P2.2C10H14.2ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-8(2)10-6-4-9(3)5-7-10;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;2*4-8H,1-3H3;2*1H;;/q;;;;;;2*+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDSSNRMVTVDRS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H108Cl2P4Ru2+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1802.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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